![molecular formula C19H13N3 B3032196 2,3-Diphenylpyrido[2,3-b]pyrazine CAS No. 1232-99-1](/img/structure/B3032196.png)
2,3-Diphenylpyrido[2,3-b]pyrazine
Overview
Description
2,3-Diphenylpyrido[2,3-b]pyrazine is a heterocyclic compound that is part of a broader class of pyrazine derivatives. These compounds are of interest due to their diverse chemical properties and potential applications in various fields, including organic electronics and pharmaceuticals.
Synthesis Analysis
The synthesis of related pyrido[2,3-b]pyrazine derivatives can be achieved through various methods. For instance, the reaction between 3,4-diaminopyridine and α-methylsulfinylacetophenone under reflux in benzene containing acetic acid leads to the formation of 2-phenylpyrido[3,4-b]pyrazine derivatives . Another approach involves the condensation of 4-hydroxy-2,5-dimethyl-2,3-dihydrothiophen-3-one with diaminomaleonitrile to obtain 2,3-dicyano-5,7-bismethylthieno[3,4-b]pyrazine . These methods demonstrate the versatility in synthesizing pyrazine derivatives by varying the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of these compounds is confirmed using techniques such as X-ray diffraction. For example, the structure of 2,3-dicyano-5,7-bismethylthieno[3,4-b]pyrazine was elucidated, revealing a planar arrangement of molecules in parallel stacks with a specific interplanar spacing . This structural information is crucial for understanding the material's properties and potential stacking behavior in solid-state applications.
Chemical Reactions Analysis
Pyrido[2,3-b]pyrazine derivatives can undergo various chemical reactions, expanding their functionalization and application potential. Polyfunctional tetrahydropyrido[2,3-b]pyrazine scaffolds, for instance, can be synthesized and further reacted with nucleophiles to yield polysubstituted ring-fused systems . These reactions highlight the reactivity of the pyrazine core and its ability to form complex structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazine derivatives are influenced by their molecular structure. The spectroscopic properties of diphenyl-dihydropyrazines, for example, show broad absorption bands and intense fluorescence, particularly for molecules containing pyrrole heterocycles . Quantum chemical calculations can provide insights into the electronic structure, ionization potentials, and electron affinities of these compounds . Additionally, π-π interactions play a significant role in the properties of related organometallic systems, as observed in platinum(II) complexes derived from diphenylpyridine .
Scientific Research Applications
Chemical Synthesis and Reactions
- 2,3-Diphenylpyrido[2,3-b]pyrazine has been explored in the formation of Reissert compounds, a type of chemical compound used in organic synthesis. The reaction with benzene sulfonyl chloride and trimethylsilyl cyanide produces cyano derivatives of this compound (Duarte & Popp, 1994).
Materials Science and Optoelectronics
- In the field of materials science, this compound derivatives have been used to create multi-colored electrochromic polymers. These polymers exhibit multi-color electrochromism and have potential applications in electronic displays and smart windows (Bois et al., 2001).
Biological and Medicinal Research
- Certain this compound derivatives have shown anti-platelet aggregation activity, which can be significant in developing treatments for diseases related to blood clotting and cardiovascular conditions (Ohta et al., 1997).
Chemosensors and Environmental Monitoring
- In environmental monitoring, a fluorescent chemosensor based on this compound has been developed for detecting mercury (Hg(II)) in water. This sensor can perform in pure water environments and offers a robust tool for monitoring water quality (Xu et al., 2018).
Photovoltaic Research
- In the field of photovoltaics, indeno[1, 2-b]thiophene-based green D–A−π–A sensitizers incorporating 2,3-diphenylpyrido[3,4-b]pyrazine as the auxiliary acceptor have been developed for dye-sensitized solar cells. This work demonstrates the potential of these materials in renewable energy technologies (Shen et al., 2016).
Mechanism of Action
Target of Action
It is known that the compound has a high electron affinity due to the multiple sp2-hybridized nitrogen atoms in its π-conjugated backbone . This suggests that it may interact with electron-rich targets.
Mode of Action
The compound’s electron-deficient core, when connected with an appropriate electron-donor, can lead to intramolecular charge-transfer in the excited state . This suggests that the compound may interact with its targets through electron transfer mechanisms.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,3-Diphenylpyrido[2,3-b]pyrazine is currently unavailable
Future Directions
The high nonlinear optical (NLO) response of pyrido[2,3-b]pyrazine based heterocyclic compounds suggests they have remarkable contributions towards NLO technological applications . Additionally, these compounds have been utilized for the first time in electrochemical sensing of DNA, in vitro antioxidant, and antiurease activity . This suggests potential future directions in these areas.
properties
IUPAC Name |
2,3-diphenylpyrido[2,3-b]pyrazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3/c1-3-8-14(9-4-1)17-18(15-10-5-2-6-11-15)22-19-16(21-17)12-7-13-20-19/h1-13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBAXWBRRSJYIIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N=CC=C3)N=C2C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60355821 | |
Record name | 2,3-diphenylpyrido[2,3-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60355821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
33.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47196160 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
1232-99-1 | |
Record name | 2,3-diphenylpyrido[2,3-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60355821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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